
tert-butyl (R)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a dioxolane ring, and an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group in tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can be substituted by nucleophiles to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters, amides, ethers.
科学的研究の応用
Chemistry: tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions.
Industry: In the industrial sector, tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used in the manufacture of polymers, resins, and coatings due to its reactivity and stability.
作用機序
The mechanism of action of tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The dioxolane ring may also interact with specific proteins or enzymes, modulating their activity.
類似化合物との比較
tert-butyl acetate: Similar ester structure but lacks the dioxolane ring.
ethyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group.
tert-butyl ®-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate: Similar structure but without the keto group.
Uniqueness: tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to the presence of both the tert-butyl group and the dioxolane ring with a keto group. This combination imparts distinct reactivity and stability, making it valuable in various applications.
特性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
tert-butyl 2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(12)6-7-9(13)16-11(4,5)14-7/h7H,6H2,1-5H3/t7-/m1/s1 |
InChIキー |
MEHKDRCBPQJMEH-SSDOTTSWSA-N |
異性体SMILES |
CC1(O[C@@H](C(=O)O1)CC(=O)OC(C)(C)C)C |
正規SMILES |
CC1(OC(C(=O)O1)CC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

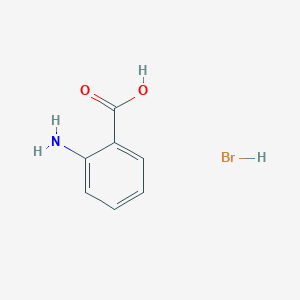
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)
![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
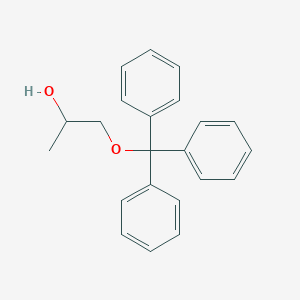
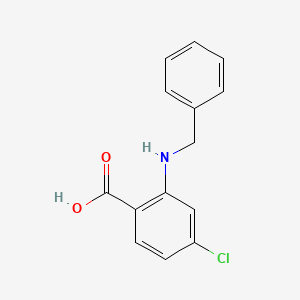
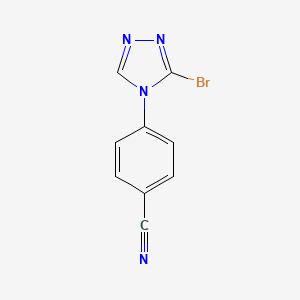

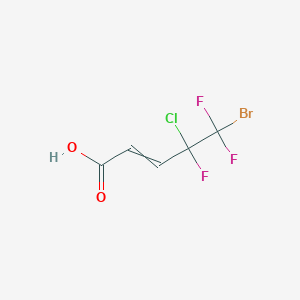
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)
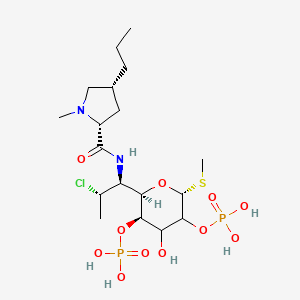
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
